5-Iodo-2-isopropyl-4-methoxyphenol

Vue d'ensemble

Description

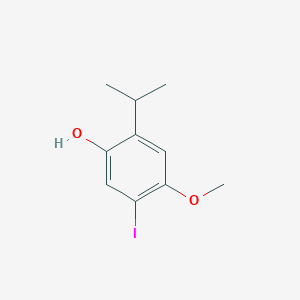

5-Iodo-2-isopropyl-4-methoxyphenol: is an organic compound with the molecular formula C10H13IO2 It is a phenolic compound characterized by the presence of an iodine atom, an isopropyl group, and a methoxy group attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-isopropyl-4-methoxyphenol typically involves the iodination of 2-isopropyl-4-methoxyphenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 5-Iodo-2-isopropyl-4-methoxyphenol can undergo oxidation reactions, where the phenolic hydroxyl group is oxidized to a quinone structure.

Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 2-isopropyl-4-methoxyphenol.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Formation of 2-isopropyl-4-methoxyphenol.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: 5-Iodo-2-isopropyl-4-methoxyphenol is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: Its phenolic structure may exhibit antioxidant properties, making it a candidate for research in neuroprotective agents .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its iodine content makes it useful in the production of radiopaque agents for medical imaging .

Mécanisme D'action

The mechanism by which 5-Iodo-2-isopropyl-4-methoxyphenol exerts its effects is primarily through its phenolic hydroxyl group. This group can participate in hydrogen bonding and electron donation, influencing various biochemical pathways. The iodine atom can also interact with biological molecules, potentially affecting enzyme activity and cellular signaling pathways .

Comparaison Avec Des Composés Similaires

5-Iodo-2-methoxyphenol: Similar structure but lacks the isopropyl group.

4-Iodo-2-methoxyphenol: Similar structure but with the iodine atom in a different position.

2-Isopropyl-4-methoxyphenol: Lacks the iodine atom.

Uniqueness: 5-Iodo-2-isopropyl-4-methoxyphenol is unique due to the combination of its iodine atom, isopropyl group, and methoxy group. This combination imparts distinct chemical properties, such as increased molecular weight and potential for specific interactions with biological targets .

Activité Biologique

5-Iodo-2-isopropyl-4-methoxyphenol (CAS No. 927887-21-6) is a phenolic compound notable for its diverse biological activities. Its structure, characterized by an iodine atom, isopropyl group, and methoxy group, enhances its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its antioxidant, anti-inflammatory, and antimicrobial properties, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the iodine atom is significant as it can facilitate nucleophilic substitutions and enhance interactions with biological targets. The phenolic hydroxyl group contributes to its antioxidant properties by enabling hydrogen bonding and electron donation.

1. Antioxidant Activity

This compound exhibits potent antioxidant properties. Research indicates that compounds with similar structures can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity is primarily attributed to the phenolic hydroxyl group, which can donate electrons to free radicals, neutralizing them and preventing cellular damage.

| Compound | Antioxidant Activity |

|---|---|

| This compound | High |

| 4-Methoxyphenol | Moderate |

| BHA (Butylated Hydroxyanisole) | High |

2. Anti-inflammatory Properties

Studies have shown that this compound can inhibit inflammatory pathways. It has been linked to the downregulation of cyclooxygenase-2 (COX-2) expression in inflammatory models. This suggests potential applications in treating conditions characterized by inflammation.

Case Study:

In a study involving lipopolysaccharide (LPS)-stimulated RAW264.7 cells, this compound demonstrated significant inhibition of COX-2 expression, indicating its potential as an anti-inflammatory agent .

3. Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. Notably, it has been effective against Staphylococcus aureus, a common cause of infections that often exhibit antibiotic resistance.

Research Findings:

A recent study highlighted the antibacterial efficacy of related compounds against S. aureus, suggesting that this compound may share similar mechanisms of action . The compound's unique structure may enhance its binding affinity to bacterial enzymes, disrupting their function.

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

- Enzyme Inhibition: The phenolic hydroxyl group allows for binding to active sites on enzymes, inhibiting their activity.

- Cell Signaling Modulation: The compound may interact with signaling pathways, influencing cellular responses such as proliferation and apoptosis.

- Gene Expression Regulation: By affecting transcription factors, it can upregulate or downregulate target genes involved in oxidative stress and inflammation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Iodine atom enhances reactivity | High antioxidant and antimicrobial |

| 4-Methoxyphenol | Lacks iodine; lower molecular weight | Moderate antioxidant |

| 2-Isopropyl-4-methoxyphenol | Lacks iodine; similar structure | Lower anti-inflammatory activity |

Propriétés

IUPAC Name |

5-iodo-4-methoxy-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IO2/c1-6(2)7-4-10(13-3)8(11)5-9(7)12/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGIWOUXRFMAFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1O)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.